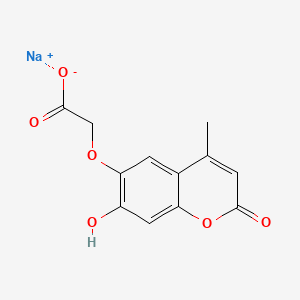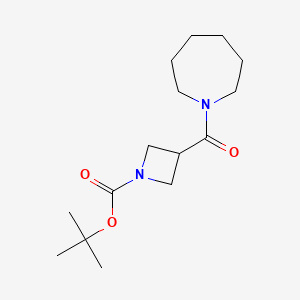
Metesculetol sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Metesculetol sodium, also known as permethol, is a derivative of vitamin P. It is known for its ability to increase capillary resistance and reduce membrane permeability. This compound is commonly used in oral care products to help stop gum bleeding, relieve inflammation, and nourish gum tissues .
Méthodes De Préparation
The synthesis of metesculetol sodium involves several steps. The primary synthetic route includes the reaction of 6-hydroxy-4-methyl-2-oxo-2H-chromen-7-yl)oxyacetic acid with sodium hydroxide to form the sodium salt. The reaction conditions typically involve heating the reactants in an aqueous solution . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Des Réactions Chimiques
Metesculetol sodium undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like water or ethanol. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Metesculetol sodium has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its effects on cellular processes and membrane permeability.
Medicine: It is used in oral care products to treat gum diseases and inflammation.
Industry: This compound is used in the formulation of various pharmaceutical and cosmetic products .
Mécanisme D'action
The mechanism of action of metesculetol sodium involves its interaction with cellular membranes. By increasing capillary resistance and reducing membrane permeability, it helps to stabilize blood vessels and reduce inflammation. The molecular targets and pathways involved include the modulation of membrane proteins and enzymes that regulate vascular permeability .
Comparaison Avec Des Composés Similaires
Metesculetol sodium can be compared with other similar compounds such as:
Esculetin: Another derivative of vitamin P, known for its antioxidant properties.
Coumarin: A compound with similar chemical structure but different biological activities.
Scopoletin: A coumarin derivative with anti-inflammatory and antioxidant properties.
The uniqueness of this compound lies in its specific application in oral care and its ability to modulate capillary resistance and membrane permeability .
Propriétés
Numéro CAS |
53285-61-3 |
|---|---|
Formule moléculaire |
C12H9NaO6 |
Poids moléculaire |
272.19 g/mol |
Nom IUPAC |
sodium;2-(7-hydroxy-4-methyl-2-oxochromen-6-yl)oxyacetate |
InChI |
InChI=1S/C12H10O6.Na/c1-6-2-12(16)18-9-4-8(13)10(3-7(6)9)17-5-11(14)15;/h2-4,13H,5H2,1H3,(H,14,15);/q;+1/p-1 |
Clé InChI |
UTRDATDGJKWVBG-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC(=O)OC2=CC(=C(C=C12)OCC(=O)[O-])O.[Na+] |
Numéros CAS associés |
52814-39-8 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(4,6-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]alanine](/img/structure/B15126855.png)

![3-Hydroxy-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-[[4-hydroxy-3-methoxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]methyl]oxolan-2-one](/img/structure/B15126876.png)


![2-Butan-2-yl-5,7-dihydroxy-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B15126899.png)
![(4aR,7aS)-1-[(pyridin-4-yl)methyl]-octahydro-6lambda-thieno[3,4-b]pyrazine-6,6-dione](/img/structure/B15126901.png)

![4-Hydroxy-3,5,5-trimethyl-4-[3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]cyclohex-2-en-1-one](/img/structure/B15126907.png)
![methyl 4,5-dimethoxy-2-(12-methoxy-2-methyl-3,5-dioxo-4,6,16-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10(15),11,13-tetraen-4-yl)benzoate](/img/structure/B15126911.png)

![dimethyl-octadecyl-[3-(trimethylazaniumyl)propyl]azanium;chloride](/img/structure/B15126920.png)
![6-Oxo-5-phenyl-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-4-olate](/img/structure/B15126922.png)
